molecular formula C16H17N5O B2416537 3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380099-15-8

3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2416537
CAS No.: 2380099-15-8
M. Wt: 295.346
InChI Key: HSXHGBCQXAKFJV-UHFFFAOYSA-N
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Description

3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperidine and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine moiety. The pyrazine ring is then constructed through cyclization reactions. Specific reagents and catalysts, such as palladium or copper, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c17-10-15-16(20-8-7-19-15)21-9-1-2-13(11-21)12-22-14-3-5-18-6-4-14/h3-8,13H,1-2,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXHGBCQXAKFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2C#N)COC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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